molecular formula C21H19FN4O2 B2408287 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-99-4

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2408287
CAS No.: 899745-99-4
M. Wt: 378.407
InChI Key: YBDXXIBGLNLRQE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound of interest in medicinal chemistry and antibacterial research, intended for research use only. It is not for diagnostic or therapeutic use. The structure of this compound incorporates a pyridazine core, a morpholine moiety, and a benzamide group, which are features commonly associated with biologically active molecules . The presence of the morpholine ring is a recurring motif in compounds developed for pharmaceutical research due to its potential influence on solubility and molecular interactions . In particular, heterocyclic compounds like pyridazines are frequently explored for their potential to interact with key biological targets . Research into structurally similar compounds has shown that the morpholine group can be a key pharmacophore in molecules with antibacterial properties, especially against Gram-positive bacterial strains . Furthermore, fluorine substitution on the benzamide ring is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and membrane permeability . This specific combination of structural features makes this compound a potentially valuable compound for researchers investigating new pharmacophores, particularly in the areas of antibiotic discovery and oncology research, where similar molecules have been investigated as inhibitors of specific enzymes like CD73 . Researchers may utilize this compound as a building block for further chemical synthesis or as a reference standard in biological screening assays to explore novel mechanisms of action and combat drug resistance.

Properties

IUPAC Name

4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDXXIBGLNLRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by morpholine.

    Amide Bond Formation: The final step involves the formation of the amide bond between the fluorinated pyridazine derivative and the benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(morpholin-4-yl)pyrimidin-4-yl)benzamide
  • 4-fluoro-N-(4-(pyridin-3-yl)phenyl)benzamide
  • 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Uniqueness

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of both the morpholine and pyridazine rings, which confer specific chemical and biological properties. Its fluorine atom also enhances its stability and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. It features a fluorine atom, a morpholine ring, and a pyridazine moiety, making it a subject of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It may inhibit certain kinases or enzymes, modulating cellular signaling pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing physiological responses related to anxiety, depression, and cancer cell proliferation.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by targeting specific signaling pathways.
  • Antimicrobial Properties : The compound has shown promise in preliminary tests against various bacterial strains.
  • Neuroactive Effects : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideChlorine instead of fluorineSimilar anticancer properties
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzamideMorpholine instead of methyl groupPotential neuroactive effects
4-Fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamideDifferent substitution patternVarying receptor interactions

The presence of the fluorine atom enhances the lipophilicity and metabolic stability of this compound compared to its chloro analogs. This unique arrangement of functional groups may confer distinct pharmacological profiles not observed in similar compounds.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound. Notable findings include:

  • In Vitro Studies : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into its mechanism revealed that it may act as a competitive inhibitor for certain kinases involved in cell proliferation.
  • Preclinical Trials : Early-stage trials indicated promising results in animal models for both anticancer and neuroprotective effects.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between pyridazine and morpholine derivatives under reflux conditions (e.g., using DMF or THF as solvents).
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI or DCC) between the fluorobenzoyl chloride and the aniline intermediate.
    Key optimization parameters include:
  • Temperature control (e.g., 60–80°C for coupling steps).
  • Catalyst selection (e.g., triethylamine for deprotonation).
  • Purification methods (e.g., column chromatography with ethyl acetate/hexane gradients).
    Yield optimization often requires iterative adjustment of solvent polarity and reaction time .

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., distinguishing morpholine ring protons at δ 3.6–3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ for C22_{22}H20_{20}FN4_4O2_2).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Antiproliferative assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to screen for IC50_{50} values.
  • Enzyme inhibition studies : Kinase profiling (e.g., PI3K/AKT/mTOR pathway) to identify molecular targets.
  • ADME profiling : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability tests to assess pharmacokinetic properties .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., inconsistent IC50_{50}50​ values across studies)?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).
  • Structural analogs : Compare activity of derivatives (e.g., replacing the fluorobenzamide group with trifluoromethyl) to isolate pharmacophore contributions.
  • Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding affinity to suspected targets .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., prioritize conserved residues in ATP-binding pockets).
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS/AMBER).
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity data to refine predictive models .

Q. How can researchers design experiments to improve metabolic stability without compromising potency?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Isotopic labeling : Use 19^{19}F NMR to track metabolic degradation pathways.
  • SAR studies : Systematically modify the morpholine or pyridazine rings and evaluate CYP450 inhibition profiles .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data from heterogeneous assays?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines or treatment groups.
  • Machine learning : Apply random forest models to identify assay-specific confounding variables (e.g., serum concentration effects) .

Q. How should researchers handle discrepancies in crystallographic vs. spectroscopic data for structural validation?

  • Cross-validation : Overlay NMR-derived NOE (Nuclear Overhauser Effect) constraints with X-ray coordinates to check consistency.
  • DFT calculations : Optimize geometry using Gaussian09 and compare experimental vs. computed vibrational spectra (IR/Raman).
  • Powder XRD : Confirm polymorphism absence if crystallography yields ambiguous results .

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